Physicochemical characteristics of 2-(1-Phenylethylidene)malononitrile
Physicochemical characteristics of 2-(1-Phenylethylidene)malononitrile
An In-depth Technical Guide to the Physicochemical Characteristics of 2-(1-Phenylethylidene)malononitrile
Introduction
2-(1-Phenylethylidene)malononitrile, a member of the ylidene malononitrile family, is a versatile organic compound characterized by a phenyl group and two nitrile functionalities attached to a central ethylidene scaffold. The electron-withdrawing nature of the dual nitrile groups renders the adjacent vinylic carbon electrophilic and activates the molecule for a variety of chemical transformations.[1] This inherent reactivity makes it a valuable building block in synthetic organic chemistry, particularly in the construction of complex carbocyclic and heterocyclic systems.[2][3] Its derivatives are explored for applications ranging from materials science to medicinal chemistry, where the nitrile moiety is a recognized pharmacophore.[4][5] This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and analytical characterization, tailored for researchers and professionals in chemical and pharmaceutical development.
Synthesis and Purification: The Knoevenagel Condensation
The primary route for synthesizing 2-(1-Phenylethylidene)malononitrile is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl group (acetophenone), followed by dehydration.[1]
Causality of Experimental Design
The choice of reagents and conditions is critical for an efficient reaction. Acetophenone serves as the carbonyl electrophile. Malononitrile is selected as the active methylene component; the two electron-withdrawing nitrile groups significantly increase the acidity of its methylene protons (pKa ≈ 11), facilitating deprotonation by a weak base to form a stabilized carbanion nucleophile.[1][6] A catalyst, typically a weak base like ammonium acetate or piperidine, is used to facilitate this deprotonation without promoting side reactions.[4][7] The reaction is often performed in a solvent like toluene, which allows for the azeotropic removal of water using a Dean-Stark apparatus. Removing water is crucial as it drives the equilibrium of the final dehydration step towards the formation of the desired alkene product.[7]
Detailed Experimental Protocol
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a reflux condenser, add acetophenone (28 mmol) and malononitrile (32 mmol).[7]
-
Solvent and Catalyst Addition: Dissolve the reactants in 20 mL of toluene. Add ammonium acetate (6.5 mmol, ~500 mg) and glacial acetic acid (2 mL) to the solution.[7]
-
Reaction Execution: Heat the mixture to a vigorous reflux. The water generated during the condensation will be collected in the Dean-Stark trap, providing a visual indicator of reaction progress.[7]
-
Workup and Isolation: Upon completion (as monitored by TLC or the cessation of water collection), cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.[7]
-
Purification: The resulting crude solid can be purified by recrystallization from hot ethanol or via vacuum distillation to yield the pure 2-(1-Phenylethylidene)malononitrile. A typical yield is around 61%.[7]
Physicochemical and Spectroscopic Profile
The structural features of 2-(1-Phenylethylidene)malononitrile give rise to a distinct set of physicochemical and spectroscopic properties that are essential for its characterization.
General Properties
A summary of the compound's key identifiers and properties is provided below.
| Property | Value | Source(s) |
| CAS Number | 5447-87-0 | [1][7][8] |
| Molecular Formula | C₁₁H₈N₂ | [1][8][9] |
| Molecular Weight | 168.19 g/mol | [1][9] |
| IUPAC Name | 2-(1-phenylethylidene)malononitrile | [8] |
| InChI Key | ZVOMMPYHGITOEF-UHFFFAOYSA-N | [1][8] |
| Physical Form | Solid | [6] |
| Purity | Typically ≥98% | [8][10] |
Spectroscopic Analysis
Spectroscopic methods are indispensable for confirming the structure and purity of the synthesized compound.[11]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: In CDCl₃, the ¹H NMR spectrum is characterized by two main signals. A multiplet integrating to 5 protons, typically observed between δ 7.50-7.56 ppm, corresponds to the aromatic protons of the phenyl ring. A sharp singlet integrating to 3 protons appears at approximately δ 2.63 ppm, which is assigned to the methyl (CH₃) group.[7]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum in CDCl₃ provides confirmation of the carbon framework. Key chemical shifts include the quaternary carbon of the C=C double bond attached to the phenyl ring at ~175.4 ppm, the carbons of the phenyl ring in the range of δ 127.2-135.7 ppm, the two nitrile carbons (C≡N) at δ 112.6 and 112.7 ppm, the vinylic carbon bearing the nitrile groups at ~84.5 ppm, and the methyl carbon at ~24.1 ppm.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the nitrile functional groups. A strong, sharp absorption band around 2219-2225 cm⁻¹ is characteristic of the C≡N stretching vibration.[4][12] Additional bands corresponding to C=C stretching and aromatic C-H vibrations are also observed.[13]
-
UV-Visible Spectroscopy: Malononitrile derivatives are known to exhibit strong intramolecular charge transfer (ICT) absorption bands.[14] These arise from electronic transitions between the electron-donating phenyl group and the electron-accepting dicyanovinyl moiety, making them of interest for applications in nonlinear optics.
Crystallographic and Thermal Properties
-
Crystal Structure: While a specific crystal structure for the title compound was not found in the initial search, analysis of closely related ylidene malononitriles provides valuable insight. For example, the crystal structure of (E)-2-(1,3-Diphenylallylidene)malononitrile reveals an E conformation with respect to the C=C bond, with the two phenyl rings oriented at a significant dihedral angle to each other.[2] Similarly, studies on other derivatives show how molecular packing and intermolecular interactions (such as C-H···N hydrogen bonds or π-π stacking) define the solid-state architecture.[4][15]
-
Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability of compounds, a key parameter in drug development and materials science.[16][17] For instance, studies on 2-(4-(diphenylamino)benzylidene)malononitrile, a related derivative, have shown high thermal stability.[4] TGA would reveal the onset temperature of decomposition, while DSC would identify melting points and other phase transitions.[18]
Reactivity and Applications in Drug Discovery
The unique electronic and structural features of 2-(1-Phenylethylidene)malononitrile make it a potent reagent in organic synthesis and a scaffold of interest in medicinal chemistry.
Role in Synthesis
The electron-deficient double bond makes the molecule an excellent Michael acceptor and a reactive dienophile in Diels-Alder reactions, enabling the construction of six-membered rings.[1][2] Furthermore, it is frequently employed in multicomponent reactions (MCRs), which are highly efficient processes for generating molecular diversity from simple starting materials in a single pot.[3][19] These reactions often lead to the synthesis of complex, biologically active heterocyclic frameworks such as pyran, pyridine, and pyrimidine derivatives.[3]
Significance in Medicinal Chemistry
The nitrile group is a key pharmacophore present in over 30 FDA-approved drugs.[5] Its incorporation into a molecule can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties.[20] Malononitrile-containing scaffolds have been investigated for a range of biological activities, including anticancer, antibacterial, and antifungal properties.[21] The ability to readily synthesize a diverse library of derivatives from 2-(1-Phenylethylidene)malononitrile makes it an attractive starting point for drug discovery campaigns aimed at identifying novel therapeutic agents.[22]
Safety Profile
2-(1-Phenylethylidene)malononitrile is classified with the signal word "Warning" and is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[8]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are required when handling this compound.
Conclusion
2-(1-Phenylethylidene)malononitrile is a compound of significant interest due to its accessible synthesis and versatile reactivity. Its well-defined physicochemical and spectroscopic characteristics allow for straightforward identification and quality control. As a reactive building block, it provides a powerful platform for the synthesis of diverse and complex molecular architectures, particularly heterocyclic systems relevant to pharmaceutical research. The established importance of the nitrile moiety in medicinal chemistry further underscores the potential of this compound and its derivatives in the development of new therapeutic agents.
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